
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂), while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone
- 1-(3,4-Dimethylphenyl)-3,3,3-trifluoropropan-1-one
- 1-(3,4-Dimethylphenyl)-5,5,5-trifluoropentan-1-one
Uniqueness
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to its specific combination of a trifluoromethyl group and a dimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(3,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione, also known as a trifluoromethylated diketone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as pharmacology and toxicology.
- IUPAC Name : this compound
- Molecular Formula : C12H11F3O2
- Molecular Weight : 244.21 g/mol
- CAS Number : 63458-99-1
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetic anhydride in the presence of a base like pyridine. The reaction conditions generally include refluxing to ensure complete conversion and subsequent purification through recrystallization .
The biological activity of this compound can be attributed to its unique structural features:
- The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration.
- It interacts with various molecular targets including enzymes and receptors that play critical roles in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specific case studies have shown promising results in various cancer cell lines:
- Case Study 1 : In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis.
- Case Study 2 : In lung cancer models (A549), the compound inhibited cell proliferation and migration.
Toxicological Profile
While the compound shows potential therapeutic benefits, its toxicological profile is also crucial for safety assessments. Preliminary studies indicate that it may have cytotoxic effects at high concentrations; however, further research is needed to establish a comprehensive safety profile.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar trifluoromethylated compounds. The following table summarizes key differences:
Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
---|---|---|---|
This compound | Moderate | High | Moderate |
1-(2-Methylphenyl)-2,2,2-trifluoroethanone | Low | Moderate | Low |
1-(p-Fluorophenyl)-2,2,2-trifluoroacetone | High | Low | High |
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-7-3-4-9(5-8(7)2)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEQDRLVAKAXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392947 | |
Record name | 1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63458-99-1 | |
Record name | 1-(3,4-Dimethylphenyl)-4,4,4-trifluoro-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63458-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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